

Physical and chemical properties of 4-Methoxy-3-nitro-N-phenylbenzamide

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An In-depth Technical Guide on 4-Methoxy-3nitro-N-phenylbenzamide For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-Methoxy-3-nitro-N-phenylbenzamide**, a nitro-substituted benzamide derivative of interest in medicinal chemistry. This document details its core characteristics, synthesis, and potential mechanisms of action, offering valuable insights for research and development.

Core Compound Properties

4-Methoxy-3-nitro-N-phenylbenzamide is a light tan solid with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol .[1][2][3][4] Structurally, it features a benzamide core with a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring, with the amide nitrogen bonded to a phenyl group.[2] The compound is sparingly soluble in water, with a reported solubility of less than 0.1 mg/mL.[1][5] It may be sensitive to prolonged exposure to air.[1][5]

Physicochemical and Spectral Data Summary



Property	Value	Source
IUPAC Name	4-methoxy-3-nitro-N- phenylbenzamide	[1][2][5]
CAS Number	97-32-5	[2][3][4]
Molecular Formula	C14H12N2O4	[1][2][3][4]
Molecular Weight	272.26 g/mol	[1][2][3][4]
Physical Description	Light tan solid	[1][5]
Melting Point	162-163 °C	[6]
Solubility in Water	< 0.1 mg/mL	[1][5]
LogP (Predicted)	2.37 - 2.6	[2][5][7]
SMILES	COC1=C(C=C(C=C1)C(=O)N C2=CC=CC=C2)INVALID- LINK[O-]	[1][7]
InChIKey	YKOCPBMVMBUTAX- UHFFFAOYSA-N	[1][2]

Spectral analyses, including 1H NMR, ^{13}C NMR, GC-MS, and UV-Vis, have been performed on this compound, though detailed experimental protocols are not widely published.[1][8] The nitro group typically deshields adjacent protons, which would be expected to resonate at δ 8.2–8.5 ppm in 1H NMR, while the methoxy protons are expected around δ 3.8–4.0 ppm.[9]

Synthesis and Experimental Protocols

A common synthetic route for **4-Methoxy-3-nitro-N-phenylbenzamide** involves a two-step process starting from **3-nitro-4-chlorobenzoic** acid.

Synthesis Workflow

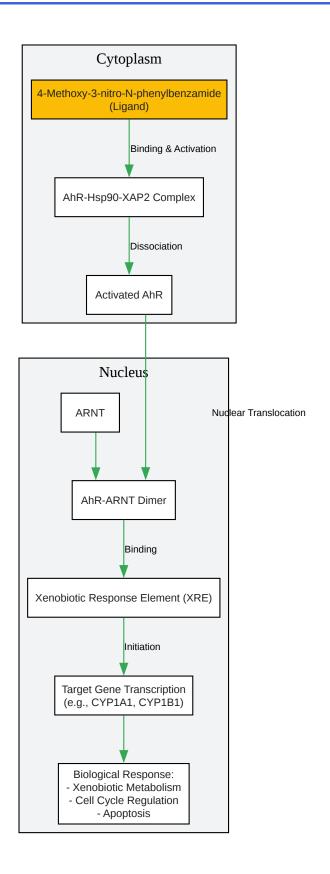


Foundational & Exploratory

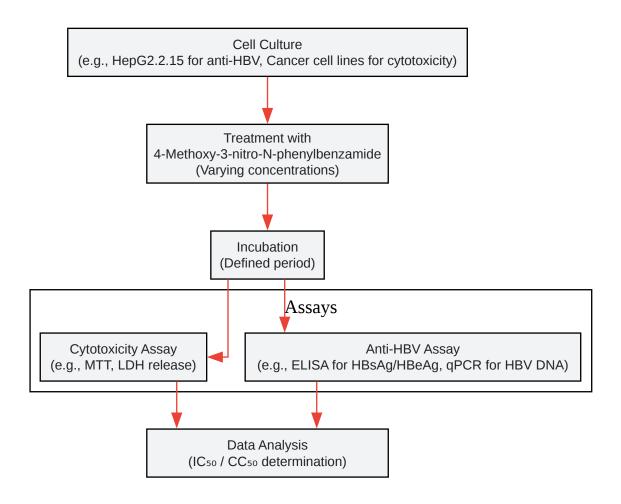
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